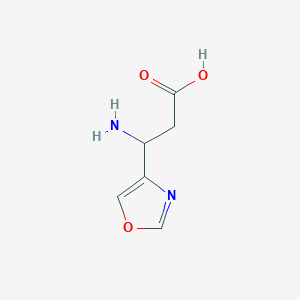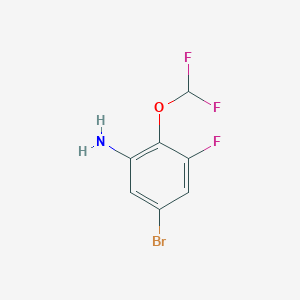
5-Bromo-2-(difluoromethoxy)-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(difluoromethoxy)-3-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to an aniline ring
Métodos De Preparación
The synthesis of 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline typically involves multiple steps. One common method starts with the bromination of 2-(difluoromethoxy)-3-fluoroaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Análisis De Reacciones Químicas
5-Bromo-2-(difluoromethoxy)-3-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding aniline derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-2-(difluoromethoxy)-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and difluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline include:
2-Bromo-3-difluoromethoxy-5-fluoropyridine: This compound has a similar structure but with a pyridine ring instead of an aniline ring.
2-Bromo-5-(trifluoromethoxy)pyridine: This compound features a trifluoromethoxy group instead of a difluoromethoxy group.
5-Bromo-2-(difluoromethoxy)pyridine: This compound is similar but lacks the fluorine atom on the aniline ring.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C7H5BrF3NO |
|---|---|
Peso molecular |
256.02 g/mol |
Nombre IUPAC |
5-bromo-2-(difluoromethoxy)-3-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7H,12H2 |
Clave InChI |
WAPPELBEJYYOCO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)OC(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




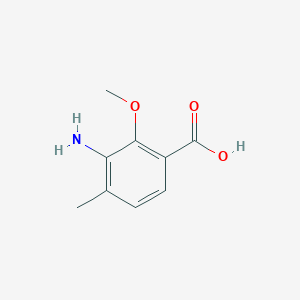
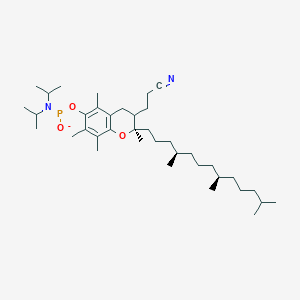
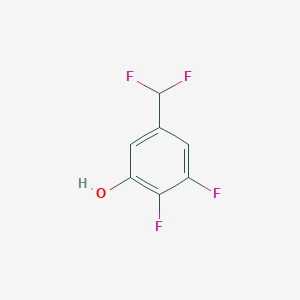
![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)

![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)
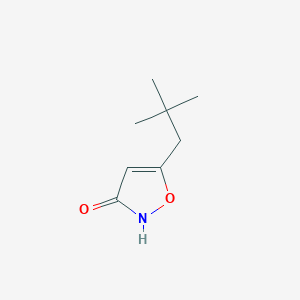

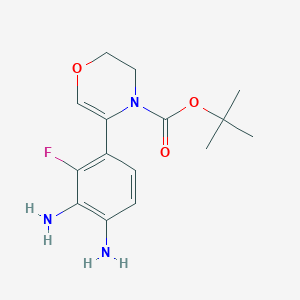
![N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12863087.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate](/img/structure/B12863093.png)
